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Compound of Interest

Compound Name: 4-(1-Aminoethyl)oxan-4-ol

Cat. No.: B15266601

Disclaimer: Direct experimental data for 4-(1-Aminoethyl)oxan-4-ol is not readily available in
the public domain. The following guide is a predictive overview based on the known
characteristics of structurally analogous compounds and established principles of organic
chemistry. It is intended for research and development purposes and should be used as a
reference for experimental design rather than a definitive source of validated data.

Introduction

4-(1-Aminoethyl)oxan-4-ol is a tertiary amino alcohol containing a tetrahydropyran (oxane)
ring. This scaffold is of significant interest in medicinal chemistry, as the tetrahydropyran ring is
a prevalent three-dimensional feature in numerous marketed drugs, often serving as a
bioisosteric replacement for other cyclic systems to improve physicochemical properties. The
presence of both a hydroxyl and an amino group suggests potential for diverse biological
interactions and utility as a synthetic building block. This document outlines the predicted
physical, chemical, and spectroscopic properties of 4-(1-Aminoethyl)oxan-4-ol and provides
detailed hypothetical protocols for its synthesis and characterization.

Predicted Physicochemical Properties

The properties of 4-(1-Aminoethyl)oxan-4-ol have been estimated by extrapolation from
known data for related compounds such as 4-(aminomethyl)oxan-4-ol, 1-(oxan-4-yl)ethan-1-ol,
and 4-aminotetrahydropyran.
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Basis for Prediction /

Property Predicted Value
Notes
IUPAC Name 4-(1-Aminoethyl)oxan-4-ol Standard nomenclature rules.
) Compound not found in major
CAS Number Not assigned

chemical databases.

Derived from the chemical

Molecular Formula C7H1sNO:2
structure.
] Calculated from the molecular
Molecular Weight 145.20 g/mol
formula.
Colorless to pale yellow liquid Typical for small, functionalized
Appearance . _ _ .
or low-melting solid aliphatic compounds.
Estimated based on the boiling
points of related amino
Boiling Point ~210-230 °C (at 760 mmHgQ) alcohols and
tetrahydropyranols, accounting
for hydrogen bonding.
Tertiary alcohols can have
lower melting points; the
Melting Point ~25-45 °C presence of amino and
hydroxyl groups may lead to a
solid at room temperature.
. Similar to other functionalized
Density ~1.05-1.15 g/cm3
tetrahydropyrans.[1]
) The presence of polar amino
Soluble in water and polar
- ] and hydroxyl groups, along
Solubility organic solvents (e.g., ]
with the ether oxygen,
methanol, ethanol). -
promotes aqueous solubility.
] The primary amine is expected
~9.5-10.5 (for the ammonium ) )
pKa to have a pKa in the typical

ion)

range for aliphatic amines.
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Predicted Spectroscopic Data

Spectroscopic characteristics are crucial for the identification and structural confirmation of the
target molecule. The following are predicted key features.
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Spectroscopy

Predicted Features

1H NMR

- Oxane Ring Protons: Complex multiplets
between ~1.5-1.8 ppm and ~3.5-3.8 ppm. The
protons adjacent to the ether oxygen (C2, C6)
will be the most downfield. - Ethyl Group CH: A
quartet at ~2.8-3.0 ppm. - Ethyl Group CHs: A
doublet at ~1.0-1.2 ppm. - OH and NH2z Protons:
Broad singlets, chemical shift highly dependent
on solvent and concentration (typically ~1.5-4.0
ppm). These peaks will be exchangeable with
D20.

13C NMR

- C4 (quaternary carbon with OH): ~70-75 ppm.
- Oxane Ring CH:z (C2, C6): ~63-68 ppm. -
Oxane Ring CH2 (C3, C5): ~30-35 ppm. - Ethyl
Group CH: ~50-55 ppm. - Ethyl Group CHs:
~15-20 ppm.

FT-IR (cm™1)

- O-H Stretch: Broad peak, ~3200-3500 cm™1. -
N-H Stretch: Medium peak (doublet for primary
amine), ~3300-3400 cm~1. - C-H Stretch
(aliphatic): ~2850-2960 cm~1. - N-H Bend:
Medium peak, ~1590-1650 cm~1. - C-O Stretch
(ether and alcohol): Strong peaks, ~1050-1150

cm~i

Mass Spec. (El)

- Molecular lon (M*): A peak at m/z = 145 (may
be weak or absent). - Alpha Cleavage: Loss of
an ethyl radical (¢«CH2CHs) from the carbon
bearing the hydroxyl group is unlikely. The more
probable fragmentation is the loss of the
aminoethyl group. Alpha cleavage next to the
nitrogen is also possible.[2] - Dehydration: A
peak at m/z = 127 (M-18), corresponding to the

loss of a water molecule.[2]

Experimental Protocols
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The synthesis of 4-(1-aminoethyl)oxan-4-ol can be envisioned through several routes. A
plausible and robust method involves the addition of a nucleophile to the commercially
available tetrahydro-4H-pyran-4-one, followed by functional group manipulation.

This protocol outlines a two-step synthesis starting from tetrahydro-4H-pyran-4-one. The first
step is a nucleophilic addition to form a cyanohydrin, which is then reduced to the target
primary amine.

Step 1: Synthesis of 4-cyano-oxan-4-ol
e Reagents and Equipment:

o Tetrahydro-4H-pyran-4-one (1.0 eq)

o Sodium cyanide (1.2 eq)

o Sodium bisulfite (optional, for purification)

o Water

o Diethyl ether

o Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
e Procedure:

o Dissolve sodium cyanide in water in a round-bottom flask and cool the solution to 0-5 °C in
an ice bath with stirring.

o Slowly add tetrahydro-4H-pyran-4-one to the cyanide solution dropwise over 30 minutes,
maintaining the internal temperature below 10 °C.

o After the addition is complete, allow the mixture to stir at room temperature for 12-16
hours.

o Monitor the reaction by Thin Layer Chromatography (TLC).
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o Upon completion, cool the reaction mixture again in an ice bath and carefully extract the
product with diethyl ether (3 x volume of the aqueous layer).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield the crude cyanohydrin product.

Step 2: Reduction of 4-cyano-oxan-4-ol to 4-(1-Aminoethyl)oxan-4-ol

e Reagents and Equipment:

[¢]

4-cyano-oxan-4-ol (from Step 1, 1.0 eq)

[¢]

Lithium aluminum hydride (LiAlH4) (2.0-3.0 eq)

[e]

Anhydrous tetrahydrofuran (THF) or diethyl ether

o

Round-bottom flask, reflux condenser, nitrogen atmosphere, magnetic stirrer, dropping
funnel.

e Procedure:

o Caution: LiAlHa4 reacts violently with water. All glassware must be thoroughly dried, and the
reaction must be conducted under a nitrogen atmosphere.

o Suspend LiAlH4 in anhydrous THF in a round-bottom flask equipped with a reflux
condenser and a dropping funnel.

o Dissolve the crude 4-cyano-oxan-4-ol in anhydrous THF.

o Slowly add the cyanohydrin solution to the LiAlH4 suspension at a rate that maintains a
gentle reflux.

o After the addition is complete, heat the mixture to reflux for 4-6 hours.

o Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential,
dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser
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workup).

o Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with
THF or ethyl acetate.

o Combine the filtrate and washings, and concentrate under reduced pressure to obtain the
crude 4-(1-Aminoethyl)oxan-4-ol.

The crude product can be purified by column chromatography on silica gel.

A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to
10% methanol) with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent
tailing of the amine on the silica gel.

Combine the fractions containing the pure product (as determined by TLC) and remove the
solvent under reduced pressure to yield the purified 4-(1-Aminoethyl)oxan-4-ol.

NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated
solvent (e.g., CDCIs or D20). Acquire *H and 3C NMR spectra and compare the observed
chemical shifts, multiplicities, and integrations with the predicted values.[3][4]

Infrared Spectroscopy: Obtain an IR spectrum of the purified product (as a thin film or KBr
pellet) and identify the characteristic absorption bands for the O-H, N-H, and C-O functional
groups.[4]

Mass Spectrometry: Obtain a mass spectrum of the purified product to confirm the molecular
weight and analyze the fragmentation pattern.[5][6][7]

Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the molecular
formula.

Visualized Workflows and Pathways

The following diagrams illustrate the proposed synthetic pathway and a general experimental
workflow.
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Caption: Proposed two-step synthesis of 4-(1-Aminoethyl)oxan-4-ol.
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Caption: General workflow for synthesis and characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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